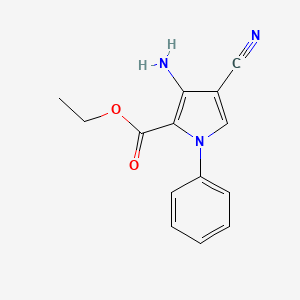

N-benzyl-3-nitroaniline

Overview

Description

N-Benzyl-3-nitroaniline is a non-linear optical material . It is synthesized and grown through an aqueous solution using a low-temperature solution growth technique . It has a conforming monoclinic crystal structure with the P2 1 space group .

Synthesis Analysis

The synthesis of N-Benzyl-3-nitroaniline involves a slow evaporation solution growth synthesis method . The synthesized material was found to have 79% transmittance and its cut-off wavelength was 244 nm .Molecular Structure Analysis

A single-crystal XRD analysis is used to predict the crystallographic properties of developed N-Benzyl-3-nitroaniline crystals, which gives basic cell parameters, structures, and space groups . The synthesized N-Benzyl-3-nitroaniline crystal belongs to the monoclinic crystal system with the P2 1 space group .Chemical Reactions Analysis

The nitroaniline compounds, including N-Benzyl-3-nitroaniline, express high nonlinear optical behavior due to the intra-molecular charge transfer interaction presented in the compounds . This is due to the electron donating and accepting amine and nitro groups present within the compound .Physical And Chemical Properties Analysis

The synthesized N-Benzyl-3-nitroaniline material was found to have 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the N-Benzyl-3-nitroaniline material is about 2.5 times greater than that of the KDP material .Scientific Research Applications

Nonlinear Optical Material

B3NA has been identified as a promising nonlinear optical (NLO) crystal due to its significant second-order non-centrosymmetric properties . This makes it suitable for applications in optoelectronics , particularly for polarization control and frequency conversion. Its ability to facilitate efficient second harmonic generation, approximately 1.66 times that of the standard KDP crystal, underscores its potential in solid-state lasers and electro-optic technology .

Optoelectronic Device Manufacturing

The high transmittance and intra-molecular charge transfer properties of B3NA crystals make them ideal for incorporation into NLO and optoelectronic devices . The material’s strong inter- and intra-molecular interactions, due to the presence of hydrogen bonding, enhance its applicability for NLO applications .

Organic Electronics

B3NA’s molecular structure, characterized by weak non-covalent interactions, results in low thermal conductivity and favorable solid-state characteristics. These properties are beneficial for the development of organic electronic devices , where higher nonlinear optical susceptibility is desired .

Laser Technology

The efficiency of B3NA in second harmonic generation indicates its suitability for laser technology , particularly in the development of new laser media. Its thermal and mechanical stability also contribute to its potential in this field .

Material Science

B3NA’s crystalline nature and optical behavior, as revealed by UV-visible spectral analysis, make it a subject of interest in material science. Its high NLO efficiency and good crystalline nature suggest applications in the development of new materials with enhanced optical properties .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-nitroaniline | |

CAS RN |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)